N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as DBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis Techniques
A key area of research is the development of synthesis techniques for derivatives of N,N-dibenzyl-1-(methylsulfonyl)-4-piperidinecarboxamide. For instance, studies have demonstrated solid-phase synthesis methods for creating N-p-Methylbenzyl benzamide derivatives, showcasing the efficiency of these methods in producing compounds with potential pharmacological applications (Luo & Huang, 2004).
Biological Activities and Therapeutic Potential
Research has also explored the biological activities and potential therapeutic applications of these compounds. One study focused on the development of benzoylguanidine derivatives as Na+/H+ antiporter inhibitors, highlighting their potential use in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997). Another investigation synthesized benzamide derivatives acting as selective serotonin 4 receptor agonists, indicating their promise as prokinetic agents for gastrointestinal disorders (Sonda et al., 2004).
Chemical Properties and Applications
Further studies have assessed the chemical properties and applications of related sulfonyl compounds. For instance, the creation of sulfonyl hydrazone compounds incorporating piperidine derivatives has been studied for their antioxidant capacity and anticholinesterase activity, revealing the significance of the sulfonyl and piperidine motifs in medicinal chemistry (Karaman et al., 2016). Additionally, research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, underscoring their potential as antidementia agents (Sugimoto et al., 1990).
Novel Methodologies and Compound Evaluation
The development of novel methodologies for the synthesis and evaluation of these compounds is another focus area. Studies have introduced innovative synthetic routes for creating aromatic polyamides based on ether-sulfone-dicarboxylic acids, highlighting the versatility and potential applications of these materials in various fields (Hsiao & Huang, 1997).
Properties
IUPAC Name |
N,N-dibenzyl-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)23-14-12-20(13-15-23)21(24)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWRYKRZNWMPKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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